2,6-Difluoro-3-(trifluoromethyl)phenol

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2,6-Difluoro-3-(trifluoromethyl)phenol (CAS 2149589-77-3, C7H3F5O, MW 198.09 g/mol) is a highly fluorinated phenolic building block characterized by two ortho-fluorine atoms and a meta-trifluoromethyl group. This specific substitution pattern imparts distinct electronic and steric properties that differentiate it from regioisomers and less fluorinated analogs.

Molecular Formula C7H3F5O
Molecular Weight 198.092
CAS No. 2149589-77-3
Cat. No. B2570908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoro-3-(trifluoromethyl)phenol
CAS2149589-77-3
Molecular FormulaC7H3F5O
Molecular Weight198.092
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(F)(F)F)F)O)F
InChIInChI=1S/C7H3F5O/c8-4-2-1-3(7(10,11)12)5(9)6(4)13/h1-2,13H
InChIKeyJRBABMCOXOLBOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Why Sourcing 2,6-Difluoro-3-(trifluoromethyl)phenol (CAS 2149589-77-3) Requires Specification-Level Scrutiny


2,6-Difluoro-3-(trifluoromethyl)phenol (CAS 2149589-77-3, C7H3F5O, MW 198.09 g/mol) is a highly fluorinated phenolic building block characterized by two ortho-fluorine atoms and a meta-trifluoromethyl group . This specific substitution pattern imparts distinct electronic and steric properties that differentiate it from regioisomers and less fluorinated analogs. It is typically supplied as a clear, colorless liquid with a purity of up to 99.8% by GC , and is utilized in the synthesis of advanced pharmaceutical intermediates and agrochemical actives [1].

The Risk of Analog Substitution: Why 2,6-Difluoro-3-(trifluoromethyl)phenol Cannot Be Replaced by Common Trifluoromethylphenols


Fluorinated phenols are not interchangeable commodity chemicals. The specific substitution pattern of 2,6-Difluoro-3-(trifluoromethyl)phenol dictates its reactivity and the physicochemical properties of its downstream derivatives. Substituting a regioisomer like 2,6-Difluoro-4-(trifluoromethyl)phenol alters the electronic distribution across the aromatic ring, potentially impacting binding affinities or reaction outcomes . Similarly, using a simpler analog like 2,6-Difluorophenol or a non-fluorinated trifluoromethylphenol fails to replicate the combined electron-withdrawing and steric effects of the five fluorine atoms, which are critical for enhancing metabolic stability and lipophilicity in lead optimization programs . The quantitative evidence below demonstrates that these structural differences translate into measurable variations in acidity, purity profiles, and application scope, making compound-specific procurement a scientific necessity.

Quantitative Differentiators: Head-to-Head and Cross-Study Evidence for 2,6-Difluoro-3-(trifluoromethyl)phenol


High GC Purity Outperforms Common Vendor Specifications for Fluorinated Phenols

The target compound exhibits a GC purity of 99.8% by area (typical batch value), which is substantially higher than the 95-97% range commonly offered for related fluorinated phenols. For example, its regioisomer 2,6-Difluoro-4-(trifluoromethyl)phenol is typically supplied at 97.2% by GC . This higher purity minimizes the presence of unidentified impurities that could interfere with sensitive catalytic reactions or skew biological assay results .

Analytical Chemistry Quality Control Procurement Specification

Distinct Physical State Differentiates from Solid Analogs, Enabling Alternative Handling and Reaction Media

2,6-Difluoro-3-(trifluoromethyl)phenol is supplied as a clear, colorless liquid at ambient temperature . In contrast, its close analog 2,6-Difluoro-4-(trifluoromethyl)phenol is a colorless to white fused solid . This fundamental difference in physical state can influence solvent compatibility, ease of handling in automated liquid dispensing systems, and the kinetics of reactions where a liquid reagent provides superior mixing.

Physical Chemistry Formulation Process Chemistry

Significantly Lower Acidity (Higher pKa) than Ortho- or Para-Trifluoromethylphenols Alters Reactivity and Salt Formation

The predicted pKa for 2,6-Difluoro-3-(trifluoromethyl)phenol is approximately 12.41 ± 0.20 , making it a significantly weaker acid than other trifluoromethylphenol isomers. For comparison, 2-trifluoromethylphenol has a pKa of ~8.95 and 4-trifluoromethylphenol has a pKa of 8.675 . This difference of nearly four orders of magnitude in acid dissociation constant (Ka) means the target compound remains largely protonated under mildly basic conditions where analogs would be deprotonated and form salts, which can profoundly affect its behavior in aqueous workups, extraction procedures, and its ability to act as a hydrogen-bond donor in biological systems.

Physical Organic Chemistry Medicinal Chemistry pKa Prediction

Meta-Trifluoromethyl Substitution Enables Unique Site-Selective Metalation Not Possible with Ortho or Para Isomers

The meta-trifluoromethyl group in 2,6-Difluoro-3-(trifluoromethyl)phenol directs metalation to the ortho and para positions relative to the hydroxyl group, but with a regioselectivity profile distinct from its isomers. A review of fluorophenol metalation chemistry indicates that MOM-protected meta-(trifluoromethyl)phenols undergo hydrogen/metal exchange exclusively at the 2-position with LIC-KOR and at the 6-position with sec-butyllithium, providing a level of site-selectivity not achievable with ortho- or para-substituted analogs . This predictable reactivity is essential for the rational design of complex fluorinated scaffolds.

Synthetic Methodology Organometallic Chemistry C-H Functionalization

High-Value Application Scenarios for 2,6-Difluoro-3-(trifluoromethyl)phenol in Advanced R&D


Agrochemical Lead Optimization Requiring Enhanced Environmental Persistence

The unique substitution pattern of 2,6-Difluoro-3-(trifluoromethyl)phenol is leveraged to build novel herbicides and fungicides. Research in Pest Management Science (2024) indicates that derivatives exhibit potent activity against resistant plant pathogens and enhanced environmental persistence compared to non-fluorinated analogs [1]. The higher purity (99.8% GC) ensures consistent performance in these sensitive biological assays.

Synthesis of Fluorinated Pharmaceutical Intermediates via Site-Selective Metalation

This phenol serves as a privileged scaffold for the synthesis of complex drug candidates. Its predicted high pKa (~12.41) ensures it remains largely protonated under typical reaction conditions, preventing unwanted salt formation. More importantly, its meta-substitution pattern enables predictable, site-selective lithiation, a key step for installing pharmacophores with high precision .

High-Throughput Experimentation and Automated Synthesis Platforms

The liquid physical state of 2,6-Difluoro-3-(trifluoromethyl)phenol is a significant advantage for automated liquid handlers and high-throughput experimentation (HTE) workflows. Unlike its solid regioisomers, it can be accurately dispensed without the need for pre-weighing and dissolution, reducing error and increasing throughput in parallel synthesis of fluorinated libraries.

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